3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide
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Overview
Description
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of two chlorine atoms, a dimethylphenyl group, and an ethoxy group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the benzamide bond .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Quinones.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Agriculture: The compound is explored for its herbicidal properties, providing an effective means to control weed growth.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is utilized in various biological assays to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-4-22-16-13(18)8-12(9-14(16)19)17(21)20-15-6-5-10(2)7-11(15)3/h5-9H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDDUNSCXFZGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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